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Compound of Interest

(S)-(+)-2-

Compound Name:

(Methoxymethyl)pyrrolidine

cat. No.: B1202503

Introduction

(S)-(+)-2-(Methoxymethyl)pyrrolidine, also known as O-Methyl-L-prolinol, is a chiral organic
compound widely utilized as a chiral auxiliary and building block in asymmetric synthesis. Its
efficacy in inducing stereoselectivity in chemical reactions makes it a valuable tool for
researchers in medicinal chemistry and drug development. A thorough understanding of its
structural and spectroscopic properties is paramount for its application and quality control. This
guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for (S)-(+)-2-(Methoxymethyl)pyrrolidine, along with
detailed experimental protocols for these analytical techniques.

Molecular Structure

o IUPAC Name: (2S)-2-(methoxymethyl)pyrrolidine
e Molecular Formula: CeH13NO
e Molecular Weight: 115.17 g/mol [1]

« CAS Number: 63126-47-6[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For (S)-(+)-2-(Methoxymethyl)pyrrolidine, both *H and 3C NMR provide critical

information for structural confirmation.

Quantitative Data

Note: Experimentally obtained and assigned spectral data for this specific compound is not

widely available in public databases. The following tables represent predicted chemical shifts

based on the analysis of similar pyrrolidine derivatives and standard chemical shift increments.

Actual experimental values may vary.

Table 1: Predicted *H NMR Spectroscopic Data

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
H-2 31-33 Multiplet 1H
-CHz-O- 3.3-35 Multiplet 2H
-O-CHs 3.35 Singlet 3H
H-5 (a to N) 28-3.0 Multiplet 2H
H-3, H-4 15-1.9 Multiplet 4H
N-H 1.8-25 Broad Singlet 1H

Table 2: Predicted 13C NMR Spectroscopic Data
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Carbon Atom Predicted Chemical Shift (8, ppm)
C-2 58 - 62
-CH2-O- 75-79
-O-CHs 57 - 61
C-5 45 - 49
C-3 28 -32
C-4 23-27

Experimental Protocol: NMR Analysis

This protocol outlines a general procedure for acquiring *H and 13C NMR spectra of a liquid
sample like (S)-(+)-2-(Methoxymethyl)pyrrolidine.

e Sample Preparation:

o Dissolve approximately 5-10 mg of the purified (S)-(+)-2-(Methoxymethyl)pyrrolidine in
0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs).

o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:

o Place the NMR tube in the spectrometer's autosampler or manually insert it into the

magnet.
o Ensure the sample is at the correct depth and spinning at a stable rate (typically 20 Hz).
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.
o Data Acquisition:
o 1H NMR:

» Acquire a standard one-dimensional proton spectrum.
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» Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

» Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise
ratio.

o 13C NMR:
» Acquire a proton-decoupled 13C spectrum.

» Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and
a relaxation delay of 2-5 seconds.

= Alarger number of scans (e.g., 128 or more) is generally required due to the low natural
abundance of 13C.

» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[e]

Phase the resulting spectrum and perform baseline correction.

o

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCIs at 7.26 ppm
for *H and 77.16 ppm for $3C) or an internal standard like tetramethylsilane (TMS).

o

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Quantitative Data

The IR spectrum of (S)-(+)-2-(Methoxymethyl)pyrrolidine will exhibit characteristic absorption
bands corresponding to its amine, ether, and alkane functionalities.[1]

Table 3: Characteristic IR Absorption Bands
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Wavenumber

(cm-?) Vibration Type Functional Group Intensity
3350 - 3250 N-H Stretch Secondary Amine Medium, Broad
2960 - 2850 C-H Stretch Alkane (CHz, CHs) Strong

1470 - 1440 C-H Bend Alkane (CH2) Medium

1120 - 1080 C-O Stretch Ether Strong

~1100 C-N Stretch Aliphatic Amine Medium

Experimental Protocol: FT-IR Analysis (ATR Method)

The Attenuated Total Reflectance (ATR) method is suitable for the analysis of liquid samples.[3]

e Instrument Setup:

o Ensure the FT-IR spectrometer is powered on and the ATR accessory is installed.

o Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g.,

isopropanol) and a soft, lint-free tissue.[3]

e Background Spectrum:

o Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove interferences from the atmosphere (e.g., COz and

water vapor).

o Sample Analysis:

o Place a small drop of (S)-(+)-2-(Methoxymethyl)pyrrolidine directly onto the center of the

ATR crystal.[4]

o If the sample is volatile, a cover can be placed over the sample area.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio over a spectral range of 4000-400 cm~1.[3]
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» Data Processing and Cleaning:
o The software will automatically perform a background subtraction.
o Process the spectrum as needed (e.g., baseline correction).

o After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all

traces of the sample.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is crucial for its identification and structural elucidation.

Quantitative Data

The electron ionization (EI) mass spectrum of (S)-(+)-2-(Methoxymethyl)pyrrolidine will show
the molecular ion peak (M*) and several characteristic fragment ions. The fragmentation of
pyrrolidine derivatives is often dominated by a-cleavage adjacent to the nitrogen atom.[5]

Table 4: Key Mass Spectrometry Fragmentation Data

m/z (mass-to-charge ratio)  Proposed Fragment lon Relative Intensity
115 [CeH13NO]J* (Molecular lon) Low to Medium

84 [M - OCHs]* Medium

70 [M - CH20CHs]* (Base Peak) 100%

44 [C2HeN]* High

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of
volatile and semi-volatile compounds like (S)-(+)-2-(Methoxymethyl)pyrrolidine.[6]

e Sample Preparation:
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o Prepare a dilute solution of the sample (e.g., 100 ug/mL) in a volatile organic solvent such
as methanol or dichloromethane.[6]

o Transfer the solution to a 2 mL GC vial.

e Instrument Setup:
o Gas Chromatograph (GC):
» Injector: Set to split/splittess mode at a temperature of 250°C.
» Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

» Column: A capillary column suitable for amine analysis (e.g., a base-deactivated
column) should be used to prevent peak tailing.[7]

= Oven Program: A typical temperature program would be: start at 50°C, hold for 2
minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

o Mass Spectrometer (MS):
= |on Source: Use Electron lonization (EI) at 70 eV.
= Source Temperature: Set to 230°C.
» Mass Analyzer: Scan a mass range of m/z 40-300.

o Data Acquisition and Analysis:

[e]

Inject 1 pL of the sample solution into the GC.

o

The GC will separate the components of the sample, and the eluting compounds will be
introduced into the MS for ionization and detection.

o

The resulting mass spectrum for the peak corresponding to (S)-(+)-2-
(Methoxymethyl)pyrrolidine can be compared with library spectra for identification, and
the fragmentation pattern can be analyzed for structural confirmation.
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Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound using the spectroscopic techniques discussed.

Compound Analysis
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Mass Spectrometry

|
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Final Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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